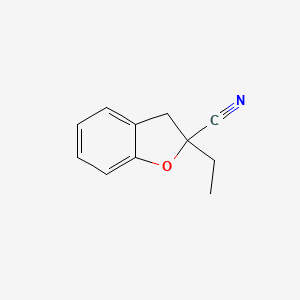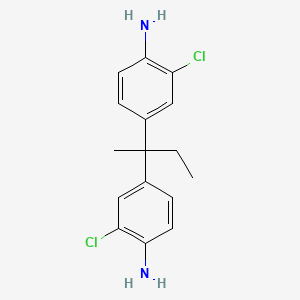
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with acetaldehyde, followed by selective reduction and acetylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis, and purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: (6R)-6-acetyl-6-methylcyclohexene-1-carboxylic acid.
Reduction: (6R)-6-acetyl-6-methylcyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(6S)-6-acetyl-6-methylcyclohexene-1-carbaldehyde: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclohexene-1-carbaldehyde: Lacks the acetyl and methyl substitutions, leading to different reactivity and applications.
6-methylcyclohexene-1-carbaldehyde: Similar structure but without the acetyl group, affecting its chemical behavior and uses.
Uniqueness
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(6R)-6-acetyl-6-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-8(12)10(2)6-4-3-5-9(10)7-11/h5,7H,3-4,6H2,1-2H3/t10-/m0/s1 |
InChIキー |
IQMJGTWZHWFZHD-JTQLQIEISA-N |
異性体SMILES |
CC(=O)[C@@]1(CCCC=C1C=O)C |
正規SMILES |
CC(=O)C1(CCCC=C1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
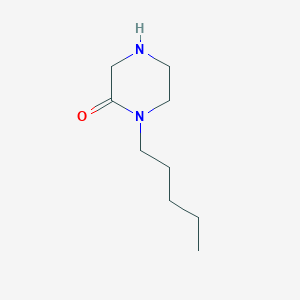
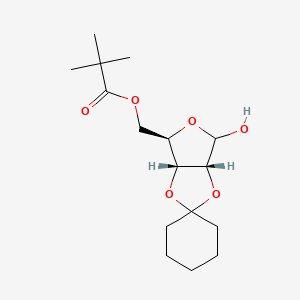
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
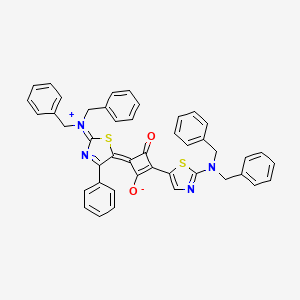
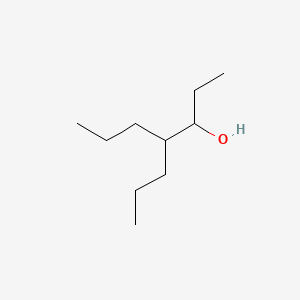
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
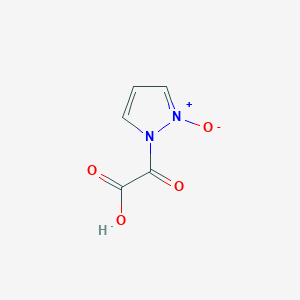
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
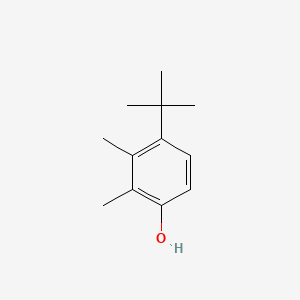
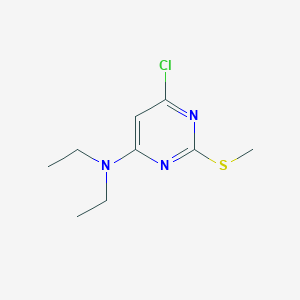
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
